molecular formula C8H6Cl2O2 B13287617 1-(2,5-Dichloro-4-hydroxyphenyl)ethan-1-one

1-(2,5-Dichloro-4-hydroxyphenyl)ethan-1-one

Cat. No.: B13287617
M. Wt: 205.03 g/mol
InChI Key: AVWWDJJLDZCSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichloro-4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dichloro-4-hydroxyphenyl)ethan-1-one can be synthesized through the Fries rearrangement of 2,5-dichlorophenyl acetate with aluminum chloride as a catalyst . The reaction typically occurs in a solvent-free environment at elevated temperatures ranging from 110°C to 180°C .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of 1-(2,5-dichloro-4-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichloro-4-hydroxyphenyl)ethan-1-one is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dichloro-4-hydroxyphenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(2,5-dichloro-4-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4(11)5-2-7(10)8(12)3-6(5)9/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWWDJJLDZCSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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